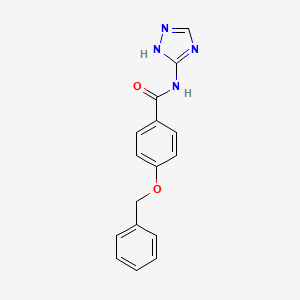
5-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazole, commonly known as ANBD, is a fluorescent probe that has been widely used in various scientific research applications. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. ANBD is known for its high quantum yield, photostability, and sensitivity to changes in its environment.
Wirkmechanismus
ANBD is a fluorescent probe that undergoes changes in its fluorescence properties in response to changes in its environment. The mechanism of action of ANBD involves the interaction of the probe with the local environment, which leads to changes in its fluorescence properties. ANBD is known to be sensitive to changes in the polarity, fluidity, and organization of lipid bilayers and membranes.
Biochemical and Physiological Effects:
ANBD has been shown to have minimal biochemical and physiological effects. It is not known to interact with any biological molecules or systems. ANBD is a non-toxic and non-cytotoxic compound that can be safely used in various scientific research applications.
Vorteile Und Einschränkungen Für Laborexperimente
ANBD has several advantages as a fluorescent probe for scientific research applications. It is highly sensitive, photostable, and has a high quantum yield. ANBD can be incorporated into lipid bilayers and membranes, where it can undergo changes in its fluorescence properties in response to changes in the local environment. However, ANBD also has some limitations. It is not suitable for use in aqueous solutions, as it is insoluble in water. ANBD is also sensitive to changes in temperature and pH, which can affect its fluorescence properties.
Zukünftige Richtungen
ANBD has several potential future directions for scientific research applications. It can be further developed as a fluorescent probe for studying the properties of lipid bilayers and membranes. ANBD can also be used in combination with other probes and techniques to study the complex interactions between lipids and proteins in membranes. Furthermore, ANBD can be used as a tool for drug discovery and development, as it can be used to screen for compounds that interact with lipid bilayers and membranes. Overall, ANBD has great potential for further scientific research and development.
Synthesemethoden
The synthesis of ANBD involves the reaction of 2-nitrobenzoyl chloride with 1-aminooctane in the presence of triethylamine. The resulting intermediate is then reacted with o-phenylenediamine to obtain the final product. The synthesis of ANBD is relatively straightforward and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
ANBD has been extensively used in various scientific research applications. It is commonly used as a fluorescent probe to study the properties of lipid bilayers and membranes. ANBD can be incorporated into lipid bilayers and membranes, where it undergoes changes in its fluorescence properties in response to changes in the local environment. This property of ANBD has been used to study the fluidity, polarity, and organization of lipid bilayers and membranes.
Eigenschaften
IUPAC Name |
5-(azepan-1-yl)-4-nitro-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c17-16(18)12-10(15-7-3-1-2-4-8-15)6-5-9-11(12)14-19-13-9/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAHPNVKGPUQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B5035389.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5035392.png)
![2-bromo-4-chloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5035396.png)
![2-(4-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5035400.png)

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035414.png)

![3-benzyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5035426.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)

![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)
![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)
![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)